2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
CAS No.: 932495-84-6
Cat. No.: VC11898746
Molecular Formula: C24H24ClN5O2S
Molecular Weight: 482.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932495-84-6 |
|---|---|
| Molecular Formula | C24H24ClN5O2S |
| Molecular Weight | 482.0 g/mol |
| IUPAC Name | 2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-5-7-18(25)8-6-17)24(27-20)33-14-21(31)26-19-10-15(2)9-16(3)11-19/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) |
| Standard InChI Key | XVYFFPHMIORPHY-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl |
| Canonical SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a pyrazolo[4,3-d]pyrimidine core substituted with:
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A 4-chlorobenzyl group at position 6.
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An ethyl group at position 2.
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A sulfanyl-acetamide side chain at position 5, linked to a 3,5-dimethylphenyl group .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₄ClN₅O₂S | |
| Molecular Weight | 482.0 g/mol | |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl | |
| Solubility | Moderate in polar solvents |
The electron-withdrawing chlorine and electron-donating methyl groups modulate reactivity and target interactions.
Synthesis and Optimization
Key Synthetic Steps
The synthesis involves:
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Core Formation: Cyclocondensation of pyrazole precursors with thiourea derivatives.
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Functionalization:
Challenges
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Regioselectivity: Separation of regioisomers requires advanced chromatography .
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Yield Optimization: Modifying reaction conditions (e.g., solvent polarity, catalysts) improves efficiency.
Pharmacological Activities
Mechanism of Action
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Tubulin Polymerization Inhibition: Disrupts microtubule dynamics, akin to colchicine (IC₅₀ ≈ 0.42–0.49 μM) .
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Multidrug Resistance (MDR) Circumvention: Retains efficacy in P-glycoprotein-overexpressing cell lines .
In Vitro Efficacy
Notable Analogues: Compound 9 (N1-methyl derivative) shows superior in vivo tumor reduction vs. paclitaxel in xenograft models .
Anti-Inflammatory Activity
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5-LOX Inhibition: Docking studies suggest interaction with 5-lipoxygenase (Ki ≈ 3.5 nM) .
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Cytokine Suppression: Reduces IL-6 and TNF-α production in RAW264.7 macrophages (IC₅₀ = 4.38–5.63 μM) .
Structure-Activity Relationships (SAR)
Critical Substituents
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4-Chlorobenzyl Group: Enhances target affinity via hydrophobic interactions .
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3,5-Dimethylphenyl Acetamide: Improves solubility and bioavailability .
Modifications and Analogues
| Modification | Effect on Activity | Source |
|---|---|---|
| Replacement of ethyl with cyclopropyl | ↑ Tubulin inhibition | |
| Sulfonyl vs. sulfanyl | ↓ Bioavailability |
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Solubility: 12 μg/mL (pH 6.5 buffer).
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Permeability: LogP = 3.2; moderate blood-brain barrier penetration .
Toxicity
Applications and Future Directions
Therapeutic Prospects
Preclinical Challenges
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